molecular formula C15H10F4O3 B6411448 4-Fluoro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid CAS No. 1261917-82-1

4-Fluoro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid

Cat. No.: B6411448
CAS No.: 1261917-82-1
M. Wt: 314.23 g/mol
InChI Key: BQQWOZAVZRJHAK-UHFFFAOYSA-N
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Description

4-Fluoro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid is an organic compound with the molecular formula C15H10F4O3. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a trifluoromethyl group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.

    Substitution: Conditions often involve bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

4-Fluoro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid is utilized in various fields:

Mechanism of Action

The mechanism by which 4-Fluoro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s fluorine atoms and trifluoromethyl group can enhance binding affinity and selectivity, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-(trifluoromethyl)benzoic acid
  • 4-Fluoro-3-(trifluoromethyl)benzoic acid
  • 4-Fluoro-2-methoxybenzoic acid

Uniqueness

4-Fluoro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

4-fluoro-2-[4-methoxy-3-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O3/c1-22-13-5-2-8(6-12(13)15(17,18)19)11-7-9(16)3-4-10(11)14(20)21/h2-7H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQWOZAVZRJHAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=CC(=C2)F)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692158
Record name 5-Fluoro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261917-82-1
Record name 5-Fluoro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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